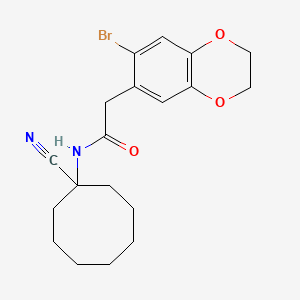

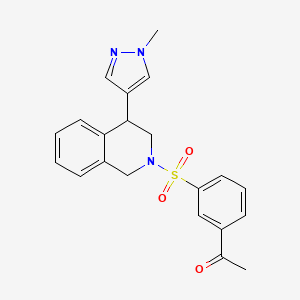

![molecular formula C11H10N2O2 B2980567 N-[(3-phenyl-1,2-oxazol-5-yl)methyl]formamide CAS No. 439110-89-1](/img/structure/B2980567.png)

N-[(3-phenyl-1,2-oxazol-5-yl)methyl]formamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Oxazoles and its derivatives are a part of a number of medicinal compounds .

Synthesis Analysis

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has been increased in the past few years . Various synthetic protocols of oxazolines have been developed based on the substrates involved—as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .Molecular Structure Analysis

Oxazoline is a five-membered heterocycle having one nitrogen and one oxygen in its structure . It was first synthesized in 1884 .Chemical Reactions Analysis

Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities . A wide variety of oxazole-containing compounds have been frequently employed, which play a vital role in the treatment of diverse types of diseases .Physical And Chemical Properties Analysis

Oxazole is a stable liquid at room temperature with a boiling point of 69 °C .Aplicaciones Científicas De Investigación

- Oxazole derivatives have shown promising antimicrobial activity against bacteria and fungi. Researchers have synthesized compounds containing the oxazole scaffold and evaluated their effectiveness against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans .

- For instance, Patel et al. synthesized a series of 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones and examined their antibacterial potential .

- Oxazole derivatives have been investigated for their potential as anticancer agents. These compounds exhibit cytotoxic effects against cancer cell lines, making them interesting candidates for further study .

- Some oxazole derivatives possess anti-inflammatory properties. These compounds may modulate inflammatory pathways and could be relevant in treating inflammatory diseases .

- Oxazole-containing molecules have been studied for their antidiabetic activity. Researchers have synthesized derivatives and evaluated their effects on glucose metabolism .

- Oxazole derivatives exhibit antioxidant activity, which is essential for combating oxidative stress-related diseases .

- Some marketed drugs containing oxazole moieties, such as ditazole, act as platelet aggregation inhibitors .

Antimicrobial Properties

Anticancer Activity

Anti-inflammatory Effects

Antidiabetic Potential

Antioxidant Properties

Platelet Aggregation Inhibition

Tyrosine Kinase Inhibition

COX-2 Inhibition

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(3-phenyl-1,2-oxazol-5-yl)methyl]formamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-8-12-7-10-6-11(13-15-10)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIWQWOQHHLKFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)CNC=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3-phenyl-1,2-oxazol-5-yl)methyl]formamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[3-(trifluoromethyl)pyrazolyl]propanoate](/img/structure/B2980485.png)

![4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2980492.png)

![2-[(5-methyl-4-naphthalen-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetic Acid](/img/structure/B2980494.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2980496.png)

![3-Cyclobutyl-6-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2980497.png)

![1-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2980498.png)

![(3-Cyano-4-fluorophenyl)-[(2-methyl-1,3-thiazol-4-yl)methyl]cyanamide](/img/structure/B2980500.png)

![5-(4-bromophenyl)-N-(2-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2980501.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(tert-butylamino)naphthalene-1,4-dione](/img/structure/B2980503.png)